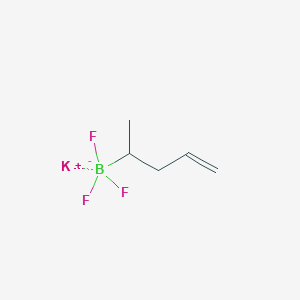
Potassium trifluoro(pent-4-en-2-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(pent-4-en-2-yl)borate is an organoboron compound with the molecular formula C5H9BF3K. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(pent-4-en-2-yl)borate can be synthesized through several methods. One common approach involves the reaction of pent-4-en-2-ylboronic acid with potassium fluoride in the presence of a suitable solvent such as methanol. The reaction typically proceeds under inert atmosphere conditions to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(pent-4-en-2-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into borohydrides.
Substitution: It participates in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. These reactions are typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and yield .
Major Products Formed
The major products formed from these reactions include boronic acids, boronic esters, and various substituted boron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Potassium trifluoro(pent-4-en-2-yl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro(pent-4-en-2-yl)borate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of transformations. Molecular targets and pathways involved include the formation of carbon-boron bonds and subsequent functionalization to achieve desired chemical structures .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro(prop-2-en-1-yl)borate: Similar in structure but with a different alkyl group, leading to variations in reactivity and applications.
Potassium trifluoro(4-pentenyl)borate: Another closely related compound with similar properties and uses.
Uniqueness
Potassium trifluoro(pent-4-en-2-yl)borate stands out due to its unique pent-4-en-2-yl group, which imparts distinct reactivity and stability characteristics. This makes it particularly useful in specific synthetic applications where other trifluoroborates may not perform as effectively .
Properties
Molecular Formula |
C5H9BF3K |
|---|---|
Molecular Weight |
176.03 g/mol |
IUPAC Name |
potassium;trifluoro(pent-4-en-2-yl)boranuide |
InChI |
InChI=1S/C5H9BF3.K/c1-3-4-5(2)6(7,8)9;/h3,5H,1,4H2,2H3;/q-1;+1 |
InChI Key |
JSMONRJUWHXAML-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(C)CC=C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















